4-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide

Description

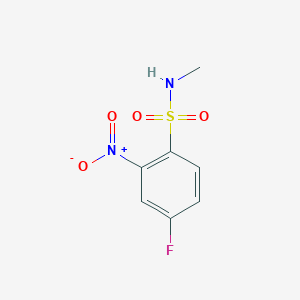

4-Fluoro-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the 2-position, a fluorine atom at the 4-position, and an N-methyl substituent on the sulfonamide moiety. Its molecular formula is C₇H₆FN₃O₄S, with a molecular weight of 247.2 g/mol.

Sulfonamides are widely studied for their electronic and steric properties, influenced by substituents like nitro (electron-withdrawing) and fluoro (electronegative) groups.

Properties

Molecular Formula |

C7H7FN2O4S |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

4-fluoro-N-methyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(8)4-6(7)10(11)12/h2-4,9H,1H3 |

InChI Key |

LMNJQHQXMKSOIM-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step pathway involving:

Step 1: Nitration of a Fluorobenzene Derivative

Introduction of the nitro group at the ortho position relative to the sulfonamide precursor. This is commonly achieved by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.Step 2: Sulfonation to Introduce the Sulfonyl Group

The sulfonyl group is introduced via sulfonation, often using chlorosulfonic acid or sulfur trioxide reagents. This step converts the aromatic ring into the corresponding sulfonyl chloride intermediate.Step 3: Formation of the Sulfonamide

The sulfonyl chloride intermediate is reacted with methylamine or a methylamine equivalent to form the N-methyl sulfonamide. This nucleophilic substitution requires anhydrous conditions to prevent hydrolysis and is often carried out at low temperatures to maximize yield.

Detailed Reaction Conditions and Parameters

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Nitration | Concentrated HNO3/H2SO4, temperature < 80°C | Control temperature to prevent side reactions; regioselective nitration favors ortho substitution to sulfonyl precursor |

| Sulfonation | Chlorosulfonic acid or SO3, anhydrous conditions, 0–10°C | Generates sulfonyl chloride intermediate; moisture sensitive |

| Sulfonamide Formation | Methylamine (gas or solution), anhydrous solvent (e.g., dichloromethane), 0–25°C | Nucleophilic substitution of sulfonyl chloride; inert atmosphere recommended |

Alternative Synthetic Strategies

Direct Sulfonamide Formation from Nitrofluorobenzene

Some protocols suggest direct sulfonamide formation by reacting 4-fluoro-2-nitrobenzene with chlorosulfonic acid followed by methylamine addition in a one-pot process to improve efficiency.Use of Catalysts

Catalysts such as 1,1,3,3-tetramethylurea have been reported to facilitate sulfonamide formation in related sulfonamide syntheses, improving yields and reaction rates.

Research Findings and Industrial Considerations

Yield and Purity

Reported yields for similar sulfonamide syntheses range from 70% to 90%, with purity typically exceeding 90% after recrystallization or chromatographic purification.Solvent and Temperature Control

Use of aprotic solvents like toluene or dichloromethane during sulfonamide formation enhances selectivity. Maintaining low temperatures during sulfonyl chloride formation and amine addition minimizes side reactions.Analytical Monitoring

Reaction progress is monitored by high-performance liquid chromatography (HPLC) using reversed-phase columns with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity post-synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Considerations | Expected Outcome |

|---|---|---|---|

| Nitration | HNO3/H2SO4, <80°C | Regioselective ortho-nitration | 4-Fluoro-2-nitrobenzene intermediate |

| Sulfonation | Chlorosulfonic acid, 0–10°C, anhydrous | Formation of sulfonyl chloride | 4-Fluoro-2-nitrobenzenesulfonyl chloride |

| Sulfonamide Formation | Methylamine, anhydrous solvent, 0–25°C | Nucleophilic substitution, moisture control | 4-Fluoro-N-methyl-2-nitrobenzene-1-sulfonamide |

Additional Notes

Purification

Recrystallization from methanol or isopropanol is effective for removing impurities and achieving >95% purity.Stability

The nitro group is sensitive to strong reducing conditions and alkaline hydrolysis; thus, reaction conditions should avoid these to maintain compound integrity.Safety Nitration and sulfonation reactions involve corrosive and hazardous reagents; appropriate safety protocols and equipment are mandatory.

Scientific Research Applications

4-Fluoro-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

a) N-(4-Methylphenyl)-2-Nitrobenzenesulfonamide

- Molecular Formula : C₁₃H₁₂N₂O₄S

- Molecular Weight : 292.31 g/mol

- Substituents : 2-nitro, 4-methylphenyl group.

- Synthesis : Prepared from 2-nitrobenzenesulfonyl chloride and 4-methylaniline, yielding a compound with a melting point of 385 K .

- Comparison : The absence of fluorine and the presence of a methylphenyl group increase steric bulk compared to the target compound. The electron-donating methyl group may reduce sulfonamide acidity relative to the electron-withdrawing fluoro group in the target compound.

b) N-(4-Amino-3-Methylphenyl)-2-Nitrobenzene-1-Sulfonamide

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 307.33 g/mol

- Substituents: 2-nitro, 4-amino, 3-methyl.

c) N-(4-Bromo-3-Methylphenyl)-2-Nitrobenzene-1-Sulfonamide

Electronic and Physical Properties

Key Findings :

- Fluorine vs. Methyl: The 4-fluoro substituent increases electronegativity and acidity of the sulfonamide proton compared to methyl or amino groups.

- Nitro Position : The 2-nitro group (ortho to sulfonamide) creates steric hindrance and electronic effects distinct from para-substituted analogues.

Research Implications

- Electronic Effects : Fluorine and nitro groups synergistically enhance electrophilic reactivity, making the compound a candidate for further derivatization.

Biological Activity

4-Fluoro-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its structural features, including a fluorine atom, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 234.21 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antibiotic and therapeutic applications.

Chemical Structure and Properties

The unique combination of functional groups in this compound contributes to its reactivity and biological activity. The sulfonamide group is known for its role in various pharmacological applications, particularly as antibiotics and diuretics. The presence of the fluorine atom may enhance lipophilicity and influence binding interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.21 g/mol |

| Functional Groups | Sulfonamide, Nitro, Fluorine |

The mechanism of action of this compound involves interactions with specific enzymes and receptors. It may exert its effects through enzyme inhibition or modulation of receptor activity, impacting various signaling pathways within cells. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thus demonstrating antibacterial properties.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide class is traditionally known for its antibacterial effects, particularly against Gram-positive bacteria. The specific activity of this compound has yet to be fully characterized in clinical settings, but its structural similarities suggest potential efficacy.

Case Studies

- Antibacterial Activity : In comparative studies, compounds with similar structures have shown varying degrees of antibacterial activity against different strains of bacteria. For instance, the presence of the nitro group has been linked to enhanced activity against resistant strains.

- Inhibition Studies : Laboratory experiments have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, although specific data on this compound remains limited.

Research Findings

Recent investigations into related compounds have provided insights into the potential applications of this compound:

- In Vitro Studies : Similar sulfonamides have been tested for their ability to inhibit bacterial growth and enzyme activity. These studies often employ methods such as disk diffusion assays and MIC (Minimum Inhibitory Concentration) determination.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds, indicating favorable safety profiles at certain dosages.

Chemical Reactions Analysis

Reductive Coupling Reactions

This compound participates in nitro-sulfinate reductive coupling to form aryl sulfonamides. A 2024 study demonstrated its synthesis via sodium bisulfite-mediated reactions under optimized conditions :

| Entry | Conditions | Conversion to Product (%) | Byproduct Formation (%) |

|---|---|---|---|

| 1 | FeCl₂ + NaHSO₃ (original) | 50 | 21 |

| 2 | No FeCl₂, 3.0 equiv. NaHSO₃ | 62 | 21 |

| 4 | No FeCl₂, 4.5 equiv. NaHSO₃ | Quantitative | 17 |

| 5 | SnCl₂ instead of NaHSO₃ | 34 | 0 |

Key findings:

-

Sodium bisulfite acts as both reducing agent and sulfonyl source

-

Tin(II) chloride reduces N-sulfonyl hydroxylamine intermediates but requires NaHSO₃ for complete conversion

-

Reaction proceeds via nitrosoarene intermediates (Scheme 2e)

Nitro Group Transformations

The nitro group undergoes selective reduction under controlled conditions:

textNitro → Nitroso pathway: Ar-NO₂ → Ar-NO (via 2-electron reduction)

This intermediate reacts with sulfinates to form N-sulfonyl hydroxylamine derivatives before final reduction to sulfonamides .

Sulfonamide Reactivity

The methyl-substituted sulfonamide group shows:

-

Resistance to hydrolysis under basic conditions (pH 8-12)

-

Limited participation in nucleophilic substitution due to electron-withdrawing nitro/fluoro groups

Comparative Reactivity Analysis

| Parameter | 4-Fluoro-N-methyl-2-nitro | 4-Chloro Analog |

|---|---|---|

| Reduction Rate (NaHSO₃) | 62% in 6h | 48% in 6h |

| Byproduct Formation | 17% homocoupling | 22% dehalogenation |

| Optimal Temp | 60°C | 70°C |

Fluorine's strong electron-withdrawing effect enhances nitro group reactivity compared to chlorine analogs .

Mechanistic Insights

Proposed pathway for sulfonamide formation:

-

Nitro Reduction :

-

Sulfinate Coupling :

-

Final Reduction :

Experimental evidence supports this through:

Stability Considerations

Critical degradation pathways:

Q & A

Q. What synthetic routes are recommended for 4-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding amine intermediate. Key steps include:

- Nitration and Fluorination : Introduce nitro and fluoro groups via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, HF or F₂ gas for fluorination).

- Sulfonamide Formation : React the intermediate with methylamine and a sulfonyl chloride derivative. Optimization involves temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments to minimize byproducts like disubstituted sulfonamides .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor yields via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns (e.g., fluorine at C4, methyl group on the sulfonamide nitrogen). Chemical shifts for fluorine (~-110 ppm in CDCl₃) and nitro groups (~8.5 ppm for aromatic protons) are diagnostic .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and bond angles. For example, the S–N–C bond angle (123.1°) and sulfonyl group geometry can confirm the sulfonamide linkage .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (e.g., [M+H]⁺ at m/z 263.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts like double sulfonamides?

- Methodological Answer :

- Mechanistic Analysis : Use kinetic studies (e.g., varying reaction time/temperature) to identify competing pathways. For instance, excess sulfonyl chloride may lead to bis-sulfonylation, as observed in the formation of N,N-disubstituted derivatives .

- Computational Modeling : Employ DFT calculations to compare activation energies for mono- vs. bis-sulfonamide formation. Optimize reagent ratios (e.g., 1:1.2 amine:sulfonyl chloride) to favor the desired product .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate species during synthesis .

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control sulfonamides like sulfamethoxazole .

- Enzyme Inhibition Studies : Test inhibition of dihydropteroate synthase (DHPS) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm). Structural analogs with nitro groups often show enhanced binding to DHPS .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Correlate results with substituent electronic properties (e.g., fluorine’s electron-withdrawing effect) .

Q. How can researchers analyze the electronic effects of substituents (e.g., nitro, fluoro) on the compound’s reactivity?

- Methodological Answer :

- Hammett Studies : Measure reaction rates (e.g., hydrolysis) of derivatives with varying substituents. Plot log(rate) against σ values to quantify electronic effects. The nitro group (σₚ = 1.27) significantly increases electrophilicity at the sulfonamide sulfur .

- Electron Density Mapping : Use X-ray charge density analysis or NBO calculations to visualize electron withdrawal by fluorine and nitro groups. These groups reduce electron density on the aromatic ring, stabilizing intermediates in substitution reactions .

- Redox Potentiometry : Cyclic voltammetry in acetonitrile can reveal the nitro group’s reduction potential (~-0.8 V vs. Ag/AgCl), influencing oxidative stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.